molecular formula C26H18N2O2S B2634997 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide CAS No. 477325-87-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide

Cat. No. B2634997
CAS RN: 477325-87-4
M. Wt: 422.5
InChI Key: KTIUTQGXMXUGHU-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide (DHAPB) is a synthetic compound that belongs to the family of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and pharmacology.

Scientific Research Applications

Novel Derivatives as Anticonvulsant Agents

4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticonvulsant activity. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. A specific compound from this series also induced significant sedative-hypnotic activity without impairing learning and memory, implying its potential in the development of new anticonvulsant therapies (Faizi et al., 2017).

Excited-State Intramolecular Proton Transfer Applications

Another related compound, thiazolo[5,4-d]thiazole, was used in developing a reversible type excited-state intramolecular proton transfer (ESIPT) system. This study showed that the emission from this system could be tuned from blue to yellow via white-light luminescence, suggesting its potential use in white organic light emitting diodes (WOLEDs). This research indicates the applicability of similar compounds in advanced material science, particularly in lighting and display technologies (Zhang et al., 2016).

Synthesis and Electrophilic Substitution Reactions

Research on the synthesis and reactions of electrophilic substitution of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, a structurally similar compound, was conducted. This study explored the formation of this compound and its reactions under various conditions, providing insights into the synthetic pathways and chemical behavior of related thiazole compounds. Such research is foundational in understanding the chemistry and potential applications of these compounds in various fields (Aleksandrov & Elchaninov, 2017).

properties

IUPAC Name

4-phenoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(17-11-13-20(14-12-17)30-19-6-2-1-3-7-19)28-26-27-24-21-8-4-5-16-9-10-18(23(16)21)15-22(24)31-26/h1-8,11-15H,9-10H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIUTQGXMXUGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide

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